

In-Depth Technical Guide: Spectroscopic Data of 11-Hydroxyrankinidine

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Compound of Interest

Compound Name: 11-Hydroxyrankinidine

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Introduction

11-Hydroxyrankinidine is a humantenine-type indole alkaloid isolated from *Gelsemium elegans*. As a member of the *Gelsemium* alkaloids, it is of interest to researchers in natural product chemistry, pharmacology, and drug development due to the diverse biological activities exhibited by this class of compounds. This technical guide aims to provide a comprehensive overview of the spectroscopic data for **11-Hydroxyrankinidine**, offering a foundational resource for its identification, characterization, and further investigation.

Due to the limited availability of the primary research article in publicly accessible databases, the complete experimental protocols and raw spectroscopic data from the original isolation and characterization of **11-Hydroxyrankinidine** could not be fully retrieved. The foundational study identifying this compound is:

- Lin, L. Z., Cordell, G. A., Ni, C. Z., & Clardy, J. (1989). New humantenine-type alkaloids from *Gelsemium elegans*. *Journal of natural products*, 52(3), 588–594.

This guide compiles the available information and provides a structured framework for the spectroscopic analysis of **11-Hydroxyrankinidine**.

Chemical Structure and Properties

- Compound Name: **11-Hydroxyrankinidine**
- Molecular Formula: $C_{20}H_{24}N_2O_4$
- Molecular Weight: 356.42 g/mol
- CAS Number: 122590-03-8
- Alkaloid Type: Humantenine-type Indole Alkaloid
- Natural Source: Gelsemium elegans

Spectroscopic Data

A comprehensive spectroscopic analysis is essential for the unequivocal identification and structural elucidation of natural products. The following sections summarize the expected spectroscopic data for **11-Hydroxyrankinidine** based on its chemical structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For **11-Hydroxyrankinidine**, a combination of 1H NMR, ^{13}C NMR, and 2D NMR experiments (such as COSY, HSQC, and HMBC) would be required for complete structural assignment.

Table 1: Predicted 1H NMR Spectroscopic Data for **11-Hydroxyrankinidine**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Data not available			

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **11-Hydroxyrankinidine**

Chemical Shift (δ , ppm)	Carbon Type	Assignment
Data not available		

Note: The actual chemical shifts are highly dependent on the solvent used for analysis. The original publication should be consulted for the precise experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.

Table 3: Mass Spectrometry Data for **11-Hydroxyrankinidine**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Interpretation
ESI-HRMS	$[M+H]^+ \approx 357.1758$	Calculated for $C_{20}H_{25}N_2O_4^+$
Fragmentation data not available		

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Infrared (IR) Absorption Data for **11-Hydroxyrankinidine**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3400	Broad	O-H stretch (hydroxyl group)
~3200	Medium	N-H stretch (amine)
~2950-2850	Medium-Strong	C-H stretch (aliphatic)
~1700	Strong	C=O stretch (amide/lactone)
~1600	Medium	C=C stretch (aromatic)
~1200	Medium-Strong	C-O stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for identifying chromophores such as aromatic rings and conjugated systems.

Table 5: Predicted Ultraviolet-Visible (UV-Vis) Absorption Data for **11-Hydroxyrankinidine**

λ_{max} (nm)	Solvent	Chromophore
Data not available	Indole/Oxindole moiety	

Experimental Protocols

Detailed experimental protocols are critical for the replication of scientific findings. The following are generalized procedures for the isolation and spectroscopic analysis of alkaloids like **11-Hydroxyrankinidine**.

Isolation and Purification

- **Extraction:** The dried and powdered plant material of *Gelsemium elegans* is typically extracted with a solvent such as methanol or ethanol.
- **Acid-Base Partitioning:** The crude extract is subjected to acid-base partitioning to separate the alkaloids from other plant constituents. The extract is dissolved in an acidic aqueous solution, and neutral and acidic compounds are removed by extraction with an organic solvent. The aqueous layer is then basified, and the alkaloids are extracted with an organic solvent like dichloromethane or chloroform.
- **Chromatography:** The crude alkaloid mixture is then subjected to a series of chromatographic techniques for purification. These may include:
 - **Column Chromatography:** Using silica gel or alumina as the stationary phase with a gradient of solvents (e.g., hexane-ethyl acetate, chloroform-methanol).
 - **Preparative Thin-Layer Chromatography (pTLC):** For the separation of minor components.

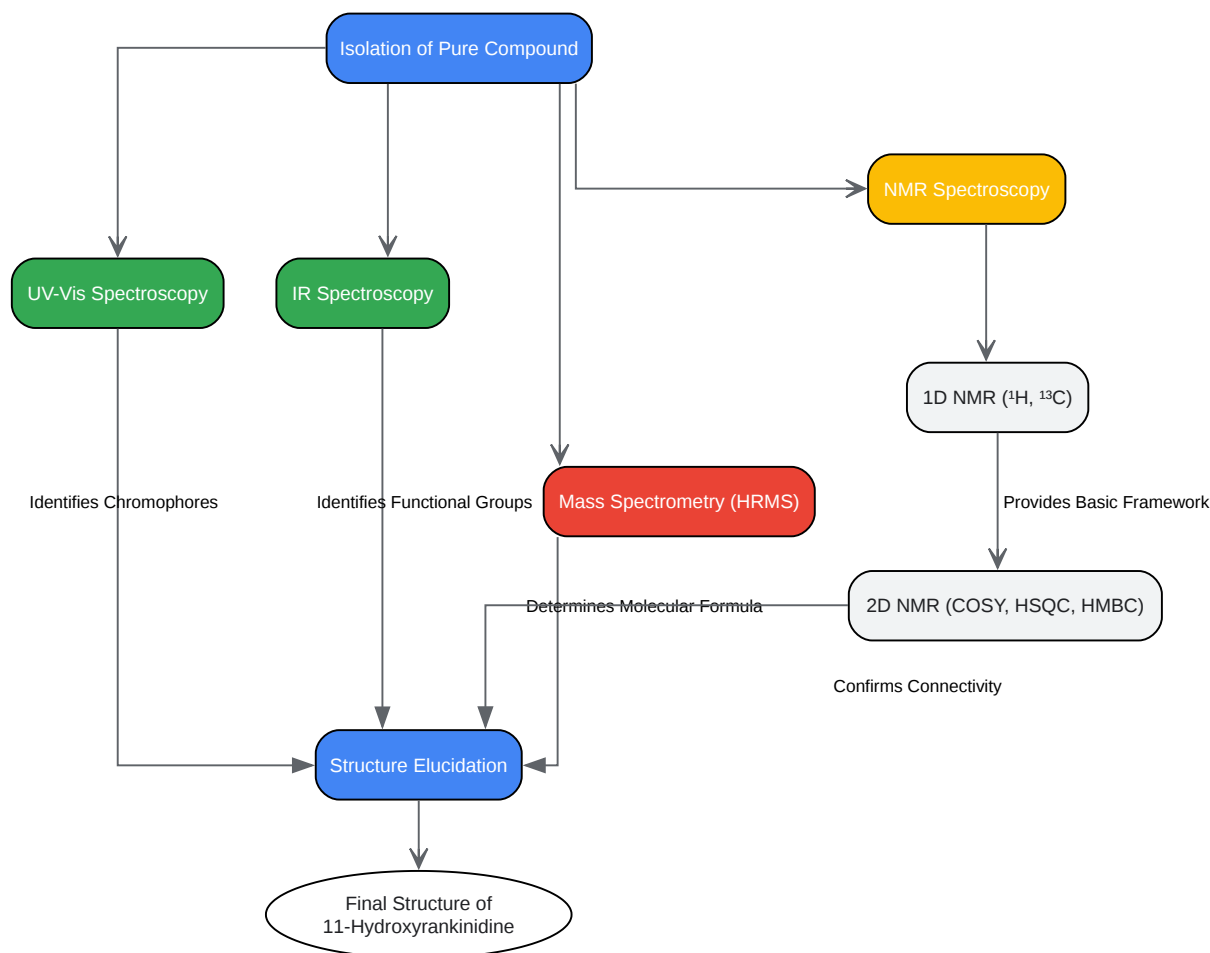
- High-Performance Liquid Chromatography (HPLC): Often a final purification step to obtain the pure compound.

Spectroscopic Analysis

- NMR Spectroscopy:
 - Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , MeOD).
 - Instrumentation: ^1H NMR, ^{13}C NMR, and 2D NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Mass Spectrometry:
 - Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
 - Instrumentation: High-resolution mass spectra are typically obtained using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
- IR Spectroscopy:
 - Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a solution.
 - Instrumentation: An FTIR spectrometer is used to record the spectrum.
- UV-Vis Spectroscopy:
 - Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
 - Instrumentation: A UV-Vis spectrophotometer is used to record the absorption spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of a novel natural product like **11-Hydroxyrankinidine** using various spectroscopic techniques.



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Caption: Workflow for the structural elucidation of **11-Hydroxyrankinidine**.

Conclusion

This technical guide provides a structured overview of the spectroscopic data and analytical methodologies relevant to **11-Hydroxyrankinidine**. While the complete experimental data from the primary literature was not accessible for inclusion, this document serves as a valuable resource for researchers by outlining the key spectroscopic features and the logical workflow for the characterization of this and other similar natural products. For definitive quantitative data, it is imperative to consult the original 1989 publication by Lin et al. in the Journal of Natural Products. Further research into the spectroscopic properties and biological activities of **11-Hydroxyrankinidine** is warranted to fully explore its potential in drug discovery and development.

- To cite this document: BenchChem. [In-Depth Technical Guide: Spectroscopic Data of 11-Hydroxyrankinidine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12429737#spectroscopic-data-of-11-hydroxyrankinidine\]](https://www.benchchem.com/product/b12429737#spectroscopic-data-of-11-hydroxyrankinidine)

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